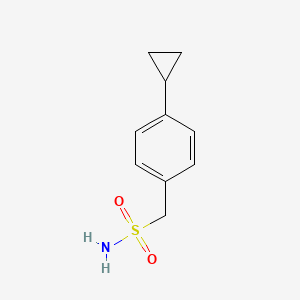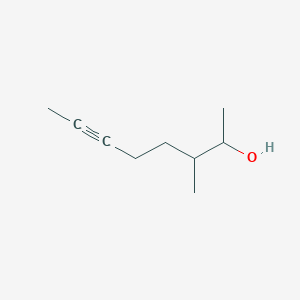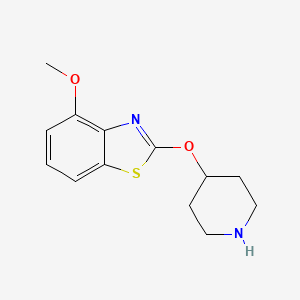![molecular formula C7H13NS B13255247 1-Azabicyclo[3.2.1]octane-4-thiol](/img/structure/B13255247.png)
1-Azabicyclo[3.2.1]octane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.1]octane-4-thiol is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and synthetic chemistry. The presence of both a nitrogen atom and a thiol group within the bicyclic framework makes it a versatile intermediate for various chemical reactions.
Preparation Methods
The synthesis of 1-Azabicyclo[32One common synthetic route is the Dieckmann cyclization of a piperidine derivative, which forms the bicyclic structure . Subsequent functionalization steps, such as deprotonation and irradiation, can be used to introduce the thiol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Azabicyclo[3.2.1]octane-4-thiol has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery.
Medicine: Its derivatives have shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Azabicyclo[3.2.1]octane-4-thiol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the bicyclic structure allows for specific binding interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Azabicyclo[3.2.1]octane-4-thiol can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound lacks the thiol group but shares the bicyclic nitrogen-containing core.
8-Azabicyclo[3.2.1]octane: This compound is a central core of tropane alkaloids, which display a wide array of biological activities.
The presence of the thiol group in 1-Azabicyclo[32
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octane-4-thiol |
InChI |
InChI=1S/C7H13NS/c9-7-2-4-8-3-1-6(7)5-8/h6-7,9H,1-5H2 |
InChI Key |
MLNLIJNQQYGNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C1C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13255167.png)
![(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13255170.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13255171.png)



![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13255193.png)
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate](/img/structure/B13255196.png)
![benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate](/img/structure/B13255200.png)
amine](/img/structure/B13255215.png)


![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13255233.png)

